![molecular formula C20H21ClFN3O3 B2921330 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione CAS No. 2034319-02-1](/img/structure/B2921330.png)
1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
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Description
1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H21ClFN3O3 and its molecular weight is 405.85. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Formation of 1,2-dioxanes
Studies have shown that certain compounds, when reacted with manganese(III) acetate, can lead to the formation of cyclic peroxides such as 1,2-dioxanes, indicating potential pathways for synthesizing ring structures that might be relevant for the compound (H. Nishino et al., 1991).
Synthesis of di-O-methylcitromycin
Another example includes the synthesis of complex molecules like di-O-methylcitromycin from specific diones, demonstrating the compound's potential utility in synthesizing complex organic molecules (F. M. Dean et al., 1976).
Ring Cleavage Reactions
Certain dione derivatives have been shown to undergo ring cleavage reactions with amines, producing a variety of products such as pyrimidines and acetoacetamides, suggesting the compound's potential in generating diverse chemical structures (T. Kinoshita et al., 1989).
Photoinduced Oxidative Annulation
Research has demonstrated that certain diones can undergo photoinduced oxidative annulation, leading to the formation of highly functionalized polyheterocyclic compounds, which could imply similar photochemical applications for the compound under discussion (Jin Zhang et al., 2017).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3/c1-2-16-19(22)20(24-12-23-16)28-15-9-10-25(11-15)18(27)8-7-17(26)13-3-5-14(21)6-4-13/h3-6,12,15H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMURFHFDFYHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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